molecular formula C14H32ClNO B13779307 Trimethyl-3-(octyloxy)propylammonium chloride CAS No. 68123-08-0

Trimethyl-3-(octyloxy)propylammonium chloride

Cat. No.: B13779307
CAS No.: 68123-08-0
M. Wt: 265.86 g/mol
InChI Key: RCXMAJLLDJYLSA-UHFFFAOYSA-M
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Description

Trimethyl-3-(octyloxy)propylammonium chloride is a quaternary ammonium compound with the molecular formula C14H32ClNO. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to form micelles and its effectiveness in reducing surface tension.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-3-(octyloxy)propylammonium chloride typically involves the reaction of 3-(octyloxy)propylamine with trimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-3-(octyloxy)propylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield trimethyl-3-(octyloxy)propylammonium iodide.

Scientific Research Applications

Trimethyl-3-(octyloxy)propylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in cell culture studies as a surfactant to enhance the permeability of cell membranes.

    Medicine: Research has explored its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of trimethyl-3-(octyloxy)propylammonium chloride is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, forming micelles. This property is exploited in various applications, such as enhancing the solubility of hydrophobic compounds in aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl-3-(triethoxysilyl)propylammonium chloride: This compound has similar surfactant properties but includes a triethoxysilyl group, making it useful in silane coupling applications.

    Trimethyl-3-(methoxy)propylammonium chloride: Similar in structure but with a methoxy group, it is used in different surfactant applications.

Uniqueness

Trimethyl-3-(octyloxy)propylammonium chloride is unique due to its octyloxy group, which provides enhanced hydrophobic interactions compared to shorter alkyl chains. This makes it particularly effective in applications requiring strong surfactant properties and micelle formation.

Properties

CAS No.

68123-08-0

Molecular Formula

C14H32ClNO

Molecular Weight

265.86 g/mol

IUPAC Name

trimethyl(3-octoxypropyl)azanium;chloride

InChI

InChI=1S/C14H32NO.ClH/c1-5-6-7-8-9-10-13-16-14-11-12-15(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1

InChI Key

RCXMAJLLDJYLSA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOCCC[N+](C)(C)C.[Cl-]

Origin of Product

United States

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